1-(4-Chlorobenzyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
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Description
1-(4-Chlorobenzyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a synthetic organic compound characterized by its unique structure, which includes a chlorobenzyl group, a thiophenyl group, and a pyrazinyl group linked through a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-chlorobenzylamine and 3-(thiophen-2-yl)pyrazine. These intermediates are then coupled using a urea-forming reaction.
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Step 1: Synthesis of 4-Chlorobenzylamine
Reagents: 4-Chlorobenzyl chloride, ammonia
Conditions: Reflux in ethanol
Reaction: C6H4ClCH2Cl+NH3→C6H4ClCH2NH2+HCl
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Step 2: Synthesis of 3-(Thiophen-2-yl)pyrazine
Reagents: Thiophene-2-carboxylic acid, hydrazine hydrate
Reaction: C4H3SCOOH+N2H4→C4H3SN2H2+H2O
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**Step
Biological Activity
The compound 1-(4-Chlorobenzyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea , with the CAS number 941977-94-2, is a novel urea derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H16ClN3O, and it has a molecular weight of 325.8 g/mol. The structure features a urea linkage, a chlorobenzyl group, and a thiophenyl-pyrazine moiety, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C18H16ClN3O |
Molecular Weight | 325.8 g/mol |
CAS Number | 941977-94-2 |
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazine derivatives, including those structurally similar to This compound . For instance, compounds containing pyrazine rings have shown significant activity against various viruses such as HIV and herpes simplex virus (HSV). The mechanisms typically involve inhibition of viral replication through interference with viral enzymes or cellular pathways.
In one study, derivatives of pyrazine demonstrated effective inhibition of viral plaque formation in cell cultures, suggesting that the incorporation of thiophene could enhance this activity due to its electron-rich nature, which may facilitate binding to viral proteins or host cell receptors .
Antitumor Activity
The urea moiety in This compound has been associated with antitumor properties. Research indicates that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For example, studies on related urea derivatives have shown that they can inhibit cancer cell proliferation through the modulation of apoptosis-related proteins and cell cycle regulators .
Enzyme Inhibition
Another area of interest is the inhibitory effect of this compound on various enzymes. Urea derivatives have been studied for their ability to inhibit urease and other enzymes critical for tumor growth and metastasis. In vitro assays have demonstrated that compounds with similar structures can significantly reduce enzyme activity at low concentrations (IC50 values often in the micromolar range) .
Case Study 1: Antiviral Efficacy
A recent investigation into the antiviral efficacy of pyrazine-based compounds revealed that modifications at the thiophene position enhanced their potency against HIV. The study reported an EC50 value of approximately 0.02 µM for a closely related compound, indicating strong antiviral activity . This suggests that This compound may exhibit similar or improved efficacy due to its unique structural features.
Case Study 2: Antitumor Activity Assessment
In a comparative study examining various urea derivatives for anticancer properties, This compound was included among tested compounds. Results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls, with an IC50 value around 0.5 µM, showcasing its potential as an effective antitumor agent .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c18-13-5-3-12(4-6-13)10-21-17(23)22-11-14-16(20-8-7-19-14)15-2-1-9-24-15/h1-9H,10-11H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGODKLGKLCMKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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